

Mass spectrometry analysis of 5-(2-Fluorophenyl)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(2-Fluorophenyl)-5-oxopentanoic acid

Cat. No.: B170440

[Get Quote](#)

An In-depth Technical Guide to the Mass Spectrometry Analysis of **5-(2-Fluorophenyl)-5-oxopentanoic Acid**

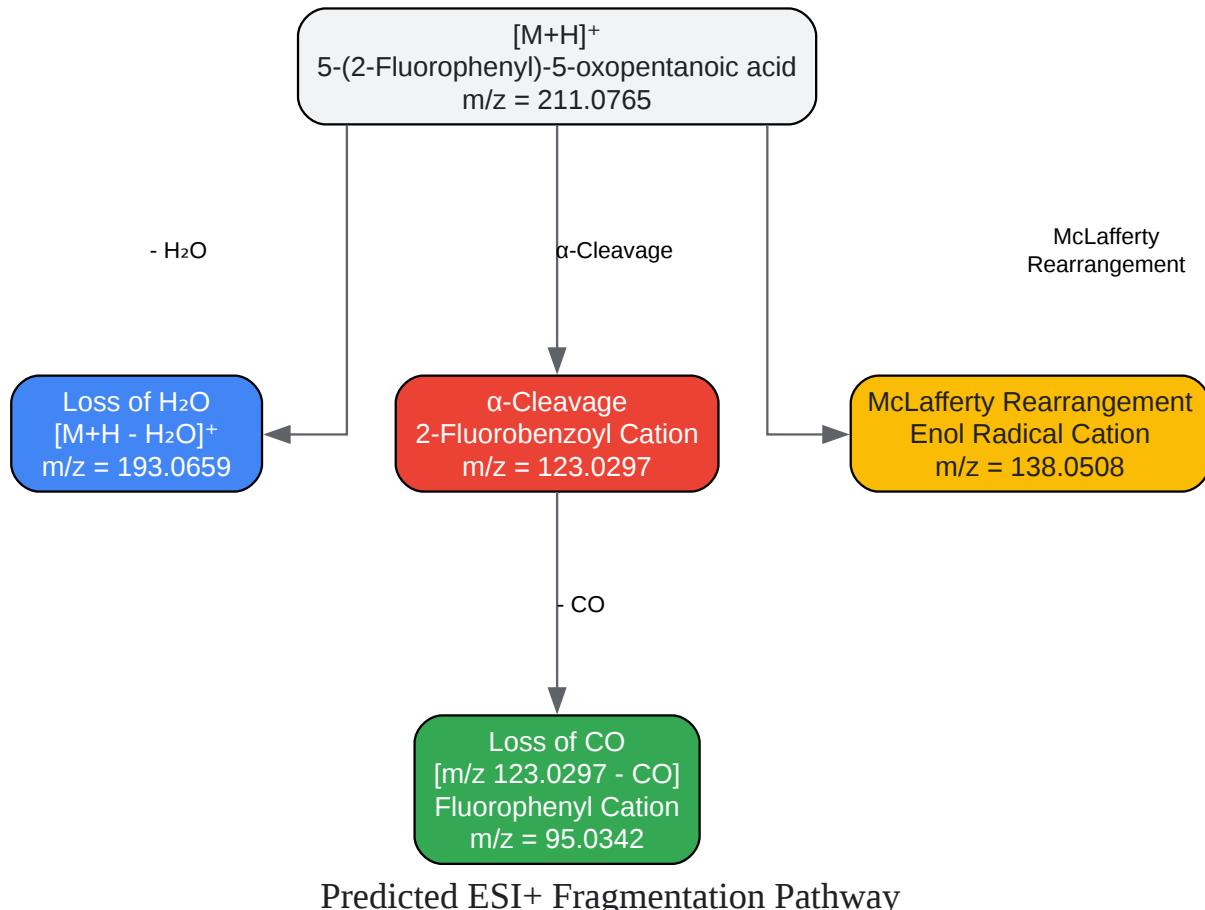
For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Fluorophenyl)-5-oxopentanoic acid is a chemical compound featuring a fluorinated aromatic ring, a ketone, and a carboxylic acid functional group. Its structural complexity makes mass spectrometry (MS) an indispensable tool for its identification, quantification, and structural elucidation, particularly in complex matrices such as biological fluids or reaction mixtures. This guide provides a comprehensive overview of the analytical approach to its characterization using Liquid Chromatography-Mass Spectrometry (LC-MS), detailing expected fragmentation patterns, experimental protocols, and data interpretation workflows. The molecular formula of the compound is $C_{11}H_{11}FO_3$ and its monoisotopic mass is 210.06922237 Da[1].

Molecular and Spectrometric Properties

A summary of the key chemical properties for **5-(2-Fluorophenyl)-5-oxopentanoic acid** is presented below. This data is crucial for setting up the mass spectrometer and interpreting the resulting data.


Property	Value	Source
IUPAC Name	5-(2-fluorophenyl)-5-oxopentanoic acid	PubChem[1]
Molecular Formula	C ₁₁ H ₁₁ FO ₃	PubChem[1]
Molecular Weight	210.20 g/mol	PubChem[1]
Exact Monoisotopic Mass	210.06922237 Da	PubChem[1]
Common Ion Adducts	[M+H] ⁺ , [M-H] ⁻ , [M+Na] ⁺	Inferred

Predicted Mass Fragmentation Pathway

The fragmentation of **5-(2-Fluorophenyl)-5-oxopentanoic acid** in a mass spectrometer is dictated by its functional groups: the aromatic ketone and the aliphatic carboxylic acid. Upon ionization, typically by Electrospray Ionization (ESI), the molecule will undergo Collision-Induced Dissociation (CID) to produce characteristic fragment ions.

Key fragmentation mechanisms for carbonyl compounds include α -cleavage and McLafferty rearrangement[2][3]. For carboxylic acids, common losses include water (H₂O) and the carboxyl group (COOH)[4][5]. The presence of the stable aromatic ring often results in a prominent molecular ion peak[4].

The diagram below illustrates the predicted fragmentation pathway in positive ion mode ([M+H]⁺).

[Click to download full resolution via product page](#)

Caption: Predicted fragmentation of protonated **5-(2-Fluorophenyl)-5-oxopentanoic acid**.

Interpretation of Key Fragments

The table below summarizes the major ions expected in the mass spectrum and their proposed origins.

m/z (Monoisotopic)	Ion Formula	Description
211.0765	$[\text{C}_{11}\text{H}_{12}\text{FO}_3]^+$	Protonated Molecular Ion ($[\text{M}+\text{H}]^+$): The intact molecule with an added proton.
193.0659	$[\text{C}_{11}\text{H}_{10}\text{FO}_2]^+$	$[\text{M}+\text{H} - \text{H}_2\text{O}]^+$: Results from the loss of a water molecule from the carboxylic acid group, a common fragmentation for such compounds[4].
138.0508	$[\text{C}_8\text{H}_7\text{FO}]^+$	McLafferty Rearrangement Product: Formed by the transfer of a γ -hydrogen to the ketone's carbonyl oxygen, followed by cleavage, eliminating a neutral acrylic acid molecule[2][6].
123.0297	$[\text{C}_7\text{H}_4\text{FO}]^+$	2-Fluorobenzoyl Cation: A highly stable acylium ion formed via α -cleavage of the bond between the ketone's carbonyl carbon and the adjacent methylene group. This is often a base peak for aromatic ketones[2].
95.0342	$[\text{C}_6\text{H}_4\text{F}]^+$	Fluorophenyl Cation: Results from the subsequent loss of carbon monoxide (CO) from the 2-fluorobenzoyl cation.

Experimental Protocol: LC-MS/MS Analysis

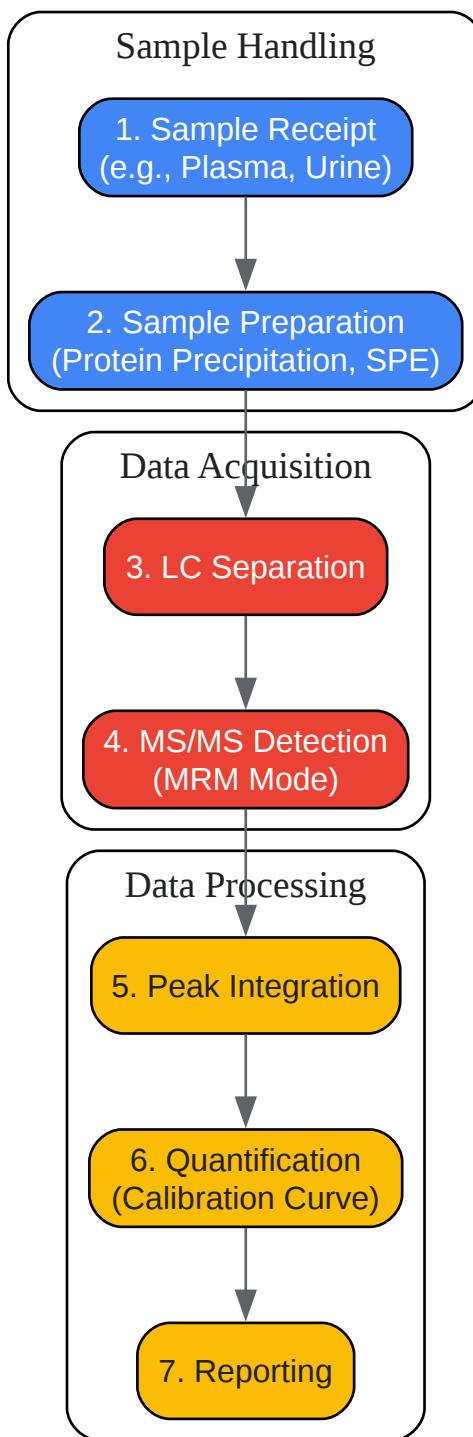
This section provides a representative protocol for the quantitative analysis of **5-(2-Fluorophenyl)-5-oxopentanoic acid**. LC-MS/MS is the method of choice due to its high

sensitivity and specificity, even in complex sample matrices[7]. The separation of organic acids is often achieved using reversed-phase or mixed-mode chromatography[8][9].

Sample Preparation

- Stock Solution: Prepare a 1 mg/mL stock solution of **5-(2-Fluorophenyl)-5-oxopentanoic acid** in methanol.
- Working Standards: Serially dilute the stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- Sample Extraction (from plasma): a. To 100 μ L of plasma, add 300 μ L of cold acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 μ L of the initial mobile phase.

Liquid Chromatography (LC) Conditions


Parameter	Condition
System	UPLC/HPLC System
Column	C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 7 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Mass Spectrometry (MS) Conditions

Parameter	Condition
System	Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	450°C
Desolvation Gas Flow	800 L/hr (Nitrogen)
Cone Gas Flow	50 L/hr (Nitrogen)
Analysis Mode	Multiple Reaction Monitoring (MRM)
MRM Transition	Precursor Ion (Q1): 211.1 m/z; Product Ion (Q3): 123.0 m/z
Collision Energy	20 eV (optimization recommended)

Analytical Workflow

The overall process from sample receipt to final data analysis follows a structured workflow to ensure data quality and reproducibility.

[Click to download full resolution via product page](#)

Caption: Standard bioanalytical workflow for LC-MS/MS quantification.

Conclusion

The mass spectrometric analysis of **5-(2-Fluorophenyl)-5-oxopentanoic acid** is straightforward using modern LC-MS/MS instrumentation. The molecule exhibits predictable fragmentation, with the formation of a stable 2-fluorobenzoyl cation (m/z 123.0) providing a robust fragment for sensitive and specific quantification in Multiple Reaction Monitoring (MRM) mode. The protocols and data presented in this guide serve as a foundational template for method development and routine analysis in research and drug development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(2-Fluorophenyl)-5-oxopentanoic acid | C11H11FO3 | CID 24726957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 3. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [Mass spectrometry analysis of 5-(2-Fluorophenyl)-5-oxopentanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170440#mass-spectrometry-analysis-of-5-2-fluorophenyl-5-oxopentanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com